Ticlopidine

Pharmacogenomics Cytochrome P450 Anti-platelet

Procure Ticlopidine (CAS 55142-85-3) as a non-interchangeable reference standard for pharmacogenomics and prodrug bioactivation research. Its antiplatelet activity is independent of CYP2C19 polymorphisms, offering a consistent baseline in clopidogrel-resistance studies where up to 30% of patients show variability. Its multi-CYP metabolic fingerprint (CYP1A2, 2B6, 2C19, 2D6, PON1) enables comparative enzymology with clopidogrel and prasugrel in DDI and hepatocyte assays. Active DMFs support API sourcing. Available as free base or hydrochloride—request COA and bulk quotation.

Molecular Formula C14H14ClNS
Molecular Weight 263.8 g/mol
CAS No. 55142-85-3
Cat. No. B1205844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiclopidine
CAS55142-85-3
Synonyms53 32C
53-32C
5332C
Hydrochloride, Ticlopidine
Ticlid
Ticlodix
Ticlodone
Ticlopidine
Ticlopidine Hydrochloride
Molecular FormulaC14H14ClNS
Molecular Weight263.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl
InChIInChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2
InChIKeyPHWBOXQYWZNQIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble
2.19e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Ticlopidine CAS 55142-85-3: Product Profile for Scientific Procurement


Ticlopidine (CAS 55142-85-3) is a first-generation thienopyridine prodrug that functions as a platelet aggregation inhibitor via irreversible antagonism of the P2Y12 ADP receptor on platelet membranes [1]. Unlike its successors clopidogrel and prasugrel, ticlopidine's antiplatelet activity requires metabolic activation involving multiple cytochrome P450 isoforms (including CYP1A2, CYP2B6, CYP2C19, and CYP2D6), which produces an active thiol metabolite that covalently modifies the P2Y12 receptor [2]. The compound remains commercially available as a generic pharmaceutical ingredient from multiple global suppliers, with active Drug Master Files and ongoing clinical investigation [3].

Why Ticlopidine Cannot Be Substituted with Newer P2Y12 Inhibitors Without Context


While clopidogrel, prasugrel, and ticagrelor have largely replaced ticlopidine in first-line clinical use, ticlopidine retains distinct molecular and pharmacological properties that preclude simple substitution in specific research and industrial contexts. Critically, the antiplatelet activity of ticlopidine is not influenced by CYP2C19 genetic polymorphisms, a major limitation that affects up to 30% of patients receiving clopidogrel and leads to variable pharmacodynamic response [1]. Furthermore, ticlopidine's metabolic pathway—involving multiple CYP isoforms (1A2, 2B6, 2C19, 2D6) and plasma paraoxonase 1 (PON1)—differs substantially from clopidogrel and prasugrel, making it a unique tool compound for studying thienopyridine bioactivation mechanisms [2]. These distinctions, alongside its well-characterized adverse effect profile, establish ticlopidine as a non-interchangeable reference standard for specific experimental and analytical applications.

Ticlopidine Quantitative Comparative Evidence for Procurement Decision-Making


Ticlopidine CYP2C19 Polymorphism Independence vs. Clopidogrel

Unlike clopidogrel, whose antiplatelet efficacy is significantly diminished in CYP2C19 poor metabolizers, ticlopidine's active metabolite formation is mediated by multiple CYP isoforms (1A2, 2B6, 2C19, 2D6) and plasma PON1 [1]. Consequently, ticlopidine's antiplatelet effects are not affected by CYP2C19 genetic polymorphisms [1][2]. This metabolic redundancy ensures predictable pharmacodynamics independent of CYP2C19 genotype, a key differentiator from clopidogrel [3].

Pharmacogenomics Cytochrome P450 Anti-platelet Drug Metabolism

Ticlopidine Superior Safety/Tolerability in CLASSICS Trial vs. Ticlopidine

In the CLASSICS trial (n=1020), a direct randomized comparison after coronary stenting, clopidogrel plus aspirin demonstrated superior safety/tolerability compared to ticlopidine plus aspirin [1]. The primary endpoint (major peripheral/bleeding complications, neutropenia, thrombocytopenia, or early discontinuation due to noncardiac adverse events) occurred in 4.6% of clopidogrel-treated patients versus 9.1% of ticlopidine-treated patients [1]. This translates to a relative risk reduction of 50% favoring clopidogrel (relative risk 0.50; 95% CI 0.31-0.81; P=0.005) [1]. Major adverse cardiac events were comparable between groups (1.2-1.5% vs. 0.9%, P=NS), indicating equivalent efficacy with improved safety for clopidogrel [1].

Clinical Trial Coronary Stenting Safety Adverse Events

Ticlopidine Associated Neutropenia and TTP Incidence

Ticlopidine carries a significant risk of life-threatening hematological adverse reactions, including neutropenia/agranulocytosis, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia [1][2]. In clinical trials of 2048 stroke patients, neutropenia (<1200 neutrophils/mm³) occurred in 2.4% of patients, with severe neutropenia (<450/mm³) in 0.8% [1]. Postmarketing data estimate TTP incidence at 1 per 2000-4000 exposed patients and aplastic anemia at 1 per 4000-8000 exposed patients [1]. These events peak within the first 4-8 weeks of therapy, necessitating rigorous hematological monitoring every 2 weeks for the first 3 months [2][3].

Hematology Adverse Drug Reaction Safety Toxicology

Recommended Research and Industrial Applications for Ticlopidine


Pharmacogenomic Reference Standard for CYP2C19-Independent P2Y12 Inhibition

Given that ticlopidine's antiplatelet activity is unaffected by CYP2C19 polymorphisms, it serves as an ideal reference compound in pharmacogenomic studies investigating clopidogrel resistance. Its use allows researchers to dissect CYP2C19-mediated variability in platelet inhibition, providing a consistent baseline response across all genotypes. This is particularly valuable in in vitro platelet aggregation assays and in vivo animal models where genotype-dependent drug response needs to be controlled [1].

Investigational Tool for Thienopyridine Bioactivation Pathways

Ticlopidine's complex metabolism—involving multiple CYP isoforms and plasma esterases—makes it a valuable tool for studying the bioactivation of prodrugs and the formation of active thiol metabolites. Its distinct metabolic fingerprint (CYP1A2, CYP2B6, CYP2C19, CYP2D6, and PON1) allows for comparative enzymology studies with clopidogrel and prasugrel, which rely more heavily on CYP2C19. This is particularly relevant for drug-drug interaction studies and in vitro hepatocyte models [2].

Alternative Antiplatelet in Aspirin-Intolerant or Contraindicated Patients (Restricted Use)

Ticlopidine retains a niche clinical role for patients with transient ischemic attack (TIA) or stroke who are intolerant of or contraindicated to aspirin, and for whom clopidogrel is not suitable or available. Formulary restrictions note that ticlopidine may be somewhat more effective than aspirin in preventing fatal and non-fatal strokes [3]. However, its use mandates strict hematological monitoring every 2 weeks for the first 3 months due to the risk of neutropenia and TTP [4]. Procurement for clinical use should be limited to this specific, restricted population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ticlopidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.